molecular formula C16H26N4O3S B10919784 N-cyclopentyl-1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxamide

N-cyclopentyl-1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxamide

Cat. No.: B10919784
M. Wt: 354.5 g/mol
InChI Key: PMTCRQLWCIIUMI-UHFFFAOYSA-N
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Description

N-cyclopentyl-1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxamide is an organic compound with a complex structure that includes a piperidine ring, a pyrazole ring, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Sulfonylation: The pyrazole derivative is then sulfonylated using a sulfonyl chloride in the presence of a base such as triethylamine.

    Piperidine Ring Formation: The piperidine ring is introduced through a cyclization reaction involving a suitable precursor.

    Coupling Reaction: Finally, the cyclopentyl group is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

N-cyclopentyl-1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Materials Science: It is explored for its use in the synthesis of novel materials with unique properties, such as polymers or nanomaterials.

    Biological Research: The compound is used in biological assays to study its effects on various biological pathways and processes.

    Industrial Applications: It is investigated for its potential use in industrial processes, such as catalysis or as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of N-cyclopentyl-1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopentyl-1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxamide
  • N-cyclopentyl-1-[(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]piperidine-3-carboxamide
  • N-cyclopentyl-1-[(1,5-dimethyl-1H-pyrazol-4-yl)propyl]piperidine-3-carboxamide

Uniqueness

N-cyclopentyl-1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxamide is unique due to the presence of the sulfonyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, solubility, and reactivity, making it a valuable scaffold for further chemical modifications and applications.

Properties

Molecular Formula

C16H26N4O3S

Molecular Weight

354.5 g/mol

IUPAC Name

N-cyclopentyl-1-(1,5-dimethylpyrazol-4-yl)sulfonylpiperidine-3-carboxamide

InChI

InChI=1S/C16H26N4O3S/c1-12-15(10-17-19(12)2)24(22,23)20-9-5-6-13(11-20)16(21)18-14-7-3-4-8-14/h10,13-14H,3-9,11H2,1-2H3,(H,18,21)

InChI Key

PMTCRQLWCIIUMI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)S(=O)(=O)N2CCCC(C2)C(=O)NC3CCCC3

Origin of Product

United States

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